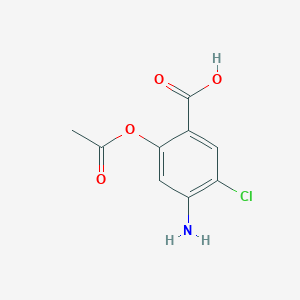

2-Acetoxy-4-amino-5-chlorobenzoic acid

Description

2-Acetoxy-4-amino-5-chlorobenzoic acid is a substituted benzoic acid derivative characterized by a unique substitution pattern: an acetoxy group at position 2, an amino group at position 4, and a chlorine atom at position 4. The acetoxy group (an ester) may enhance lipophilicity compared to hydroxyl or methoxy groups, influencing its pharmacokinetic profile .

Properties

CAS No. |

916792-38-6 |

|---|---|

Molecular Formula |

C9H8ClNO4 |

Molecular Weight |

229.62 g/mol |

IUPAC Name |

2-acetyloxy-4-amino-5-chlorobenzoic acid |

InChI |

InChI=1S/C9H8ClNO4/c1-4(12)15-8-3-7(11)6(10)2-5(8)9(13)14/h2-3H,11H2,1H3,(H,13,14) |

InChI Key |

XKVPFYNXMPITFU-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(C=C1C(=O)O)Cl)N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1C(=O)O)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physical properties of 2-acetoxy-4-amino-5-chlorobenzoic acid and its closest analogs identified in the evidence:

Functional Group Impact on Properties

- Acetoxy vs. This is critical for drug design, where bioavailability is a concern .

- Amino and Chloro Positions: The amino group at position 4 and chlorine at position 5 create a steric and electronic environment distinct from isomers like 4-amino-3-chlorobenzoic acid. For example, chlorine at position 5 may enhance resonance stabilization of the carboxylate group, affecting acidity (pKa) .

Preparation Methods

Direct Acetylation and Chlorination Route

One classical approach involves acetylation of 5-chlorosalicylic acid followed by conversion to derivatives useful for further transformations:

Step 1: Acetylation of 5-chlorosalicylic acid

- React 5-chlorosalicylic acid (0.5 mole, 86 g) with acetic anhydride (1 mole, 102 g) at 40°C.

- Add 5 drops of concentrated sulfuric acid to catalyze the reaction, which is exothermic.

- Stir the reaction mixture for 30 minutes at 60°C.

- Pour into ice water to precipitate the product.

- Filter, wash with water, and air dry to obtain 2-acetoxy-5-chlorobenzoic acid (mp 146–148°C).

Step 2: Conversion to acid chloride (optional intermediate)

- React 2-acetoxy-5-chlorobenzoic acid (0.1 mole, 21.4 g) with phosphorus pentachloride (0.1 mole, 20.8 g) in refluxing benzene.

- Reflux for 1 hour, concentrate, and distill under reduced pressure.

- Obtain 2-acetoxy-5-chlorobenzoyl chloride as a clear oil solidifying at 35–38°C.

This route provides a straightforward preparation of the acetoxy-chloro substituted benzoic acid and its acid chloride derivative, useful for further amination or coupling reactions.

Four-Step Synthesis from Para-Aminosalicylic Acid (Industrial-Scale Method)

A more advanced and industrially viable method involves a four-step synthesis starting from para-aminosalicylic acid or its salts, which is more cost-effective and scalable:

| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetylation | Diacetyl oxide, water solvent, 50°C, 2 hours | Acetaminosalicylic acid | 81.5 | pH adjusted post-reaction, filtration & drying |

| 2 | Double Ethylation | Monobromomethane, DMF solvent, 100°C, 8 hours | 2-oxyethyl group-4-acetaminobenzoic acid ethyl ester | 94.3 | Salt of wormwood as base, crystallization |

| 3 | Chlorination | N-Chlorosuccinimide (NCS), DMF solvent, 70°C, 1 hour | 2-oxyethyl group-4-acetamido-5-chlorobenzoic acid ethyl ester | 96.5 | Crystallization post-reaction |

| 4 | Hydrolysis | Aqueous NaOH, reflux, acidification, filtration | 2-oxyethyl group-4-amino-5-chlorobenzoic acid | Not specified | Final product isolation and drying |

This method is characterized by:

- Use of cheap and readily available starting materials (para-aminosalicylic acid or its salts).

- Mild reaction conditions (temperatures ranging from room temperature to 100°C).

- High total recovery rate (~71.7%), significantly better than older methods (~55%).

- Reduced number of steps compared to other methods, lowering cost and environmental impact.

- Reactions are easy to control and suitable for large-scale industrial production.

Detailed Reaction Conditions and Characterization

Acetylation (Step 1)

- Starting material: Sodium para-aminosalicylate (52.54 g, 0.3 mol)

- Solvent: Water (260 mL)

- Acylating agent: Diacetyl oxide (30.6 g, 0.3 mol)

- Temperature: 50°C

- Time: 2 hours

- Work-up: pH adjustment to acid, filtration, washing, drying

- Product: Acetaminosalicylic acid, white solid, mp 232°C

- Characterization: ^1H-NMR (400 MHz, DMSO-d6) shows expected acetyl and aromatic protons.

Double Ethylation (Step 2)

- Starting material: Acetaminosalicylic acid (46.84 g, 0.24 mol)

- Solvent: N,N-Dimethylformamide (DMF, 500 mL)

- Base: Salt of wormwood (66.34 g, 0.48 mol)

- Alkylating agent: Monobromomethane (65.38 g, 0.6 mol)

- Temperature: 100°C

- Time: 8 hours

- Work-up: Pour into water, crystallize, filter, wash, dry

- Product: 2-oxyethyl group-4-acetaminobenzoic acid ethyl ester, white solid, mp 141°C

- Characterization: ^1H-NMR and HR-MS confirm structure.

Chlorination (Step 3)

- Starting material: 2-oxyethyl group-4-acetaminobenzoic acid ethyl ester (55.28 g, 0.22 mol)

- Solvent: DMF (280 mL)

- Chlorinating agent: N-Chlorosuccinimide (NCS, 29.38 g, 0.22 mol)

- Temperature: 70°C

- Time: 1 hour

- Work-up: Pour into water, crystallize, filter, wash, dry

- Product: 2-oxyethyl group-4-acetamido-5-chlorobenzoic acid ethyl ester, white solid, mp 115°C

- Characterization: ^1H-NMR and HR-MS confirm chlorination.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Acetoxy-4-amino-5-chlorobenzoic acid, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via coupling reactions. For example, a derivative (4-amino-5-chloro-2-methoxybenzoic acid) was synthesized by coupling glycine benzyl ester with the parent acid followed by catalytic hydrogenation to remove protecting groups . Reaction optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates), using anhydrous solvents, and employing catalysts like palladium on carbon for hydrogenation. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR identify functional groups (e.g., acetyloxy at δ 2.3–2.5 ppm for CH, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, derivatives like 4-amino-5-chloro-2-methoxybenzoic acid show planar aromatic rings with dihedral angles <5° between substituents .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 244.03 for CHClNO) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodology :

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Monitor decomposition via HPLC (C18 column, 0.1% TFA/acetonitrile gradient). The acetyloxy group hydrolyzes rapidly under alkaline conditions (pH >10), forming 4-amino-5-chlorosalicylic acid .

- Thermal stability : Use TGA/DSC to assess decomposition temperatures. Derivatives like 4-amino-5-chloro-2-methoxybenzoic acid show stability up to 200°C, with decomposition peaks at 210–215°C .

Q. How can contradictions in spectral data or crystallographic refinement be resolved for this compound?

- Methodology :

- Data cross-validation : Combine NMR, IR, and X-ray data. For ambiguous NOE signals, use H-C HSQC/HMBC to assign coupling pathways .

- Crystallographic refinement : Address twinning or disorder using SHELXD for phase correction and Olex2 for model building. For example, SHELXTL resolves pseudosymmetry in chlorinated aromatic systems by refining occupancy ratios .

Q. What computational approaches predict the reactivity and biological interactions of this compound?

- Methodology :

- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ~4.5 eV, indicating moderate reactivity) .

- Molecular docking : AutoDock Vina screens against targets like dopamine D2 receptors (PDB ID: 6CM4). The amino and acetyloxy groups form hydrogen bonds with Asp114 and Tyr416 residues, suggesting potential antagonism .

Q. What HPLC methods separate this compound from byproducts or degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.